molecular formula C16H16N2O5S B2433392 Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1903226-40-3

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2433392
CAS No.: 1903226-40-3
M. Wt: 348.37
InChI Key: HBJKHSFGCUNQCL-UHFFFAOYSA-N
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Description

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate is a versatile chemical compound with a unique structure that combines a pyridine ring, an azetidine ring, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(chlorosulfonyl)benzoic acid methyl ester with 3-(pyridin-3-yloxy)azetidine under specific conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and azetidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the synthesis of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate include:

    This compound analogs: These compounds have slight modifications in their structure, such as different substituents on the pyridine or azetidine rings.

    Other azetidine derivatives: Compounds containing the azetidine ring but with different functional groups attached.

Uniqueness

This compound stands out due to its combination of a pyridine ring, an azetidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-16(19)12-4-6-15(7-5-12)24(20,21)18-10-14(11-18)23-13-3-2-8-17-9-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJKHSFGCUNQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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